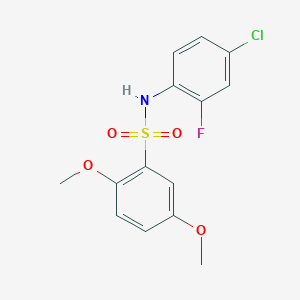![molecular formula C18H18ClN3O2S B4279752 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4279752.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide
Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide, also known as CBP 501, is a small molecule drug that has shown potential in cancer treatment. It belongs to the class of sulfonamides and is structurally similar to other pyrazole-based compounds.
Mechanism of Action
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 inhibits the activity of HSP27 by binding to its substrate-binding domain. HSP27 is a molecular chaperone that regulates the folding and stability of client proteins, including those involved in cell survival and apoptosis. By inhibiting HSP27, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 disrupts the chaperone function of the protein and promotes the degradation of its client proteins. This leads to increased apoptosis and decreased cell survival in cancer cells.
Biochemical and Physiological Effects
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 also enhances the immune response to cancer cells by increasing the expression of immune-related genes. In addition, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its anti-tumor activity and has shown promising results in preclinical studies. However, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate the molecular pathways involved. In addition, its effectiveness may vary depending on the type of cancer and the chemotherapy regimen used.
Future Directions
There are several future directions for N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 research. One area of interest is the development of combination therapies that include N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 and other chemotherapy drugs. Another area of research is the identification of biomarkers that can predict the response to N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 treatment. In addition, further studies are needed to understand the molecular mechanisms of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 and its effect on immune function and inflammation. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 in humans.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 has been extensively studied for its potential in cancer treatment. It has been shown to enhance the anti-tumor activity of chemotherapy drugs such as gemcitabine, cisplatin, and docetaxel. N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 works by inhibiting the activity of heat shock protein 27 (HSP27), which is overexpressed in many types of cancer and contributes to chemotherapy resistance. By inhibiting HSP27, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide 501 sensitizes cancer cells to chemotherapy and enhances the effectiveness of the treatment.
properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-13-7-8-14(2)18(9-13)25(23,24)21-16-10-20-22(12-16)11-15-5-3-4-6-17(15)19/h3-10,12,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVMTYXYCXOLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4279671.png)

![4-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4279677.png)

![1-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279700.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4279709.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279714.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279720.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279731.png)
![ethyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4279734.png)
![ethyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4279741.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4279747.png)
![N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-N~1~-(4-phenyl-1,3-thiazol-2-yl)glycinamide](/img/structure/B4279763.png)
![N-1,3-benzothiazol-2-yl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4279770.png)